4-(4-Bromophenyl)butan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

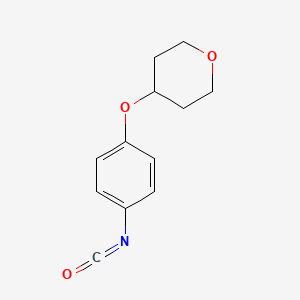

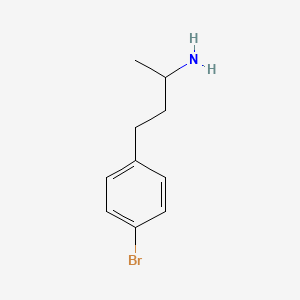

4-(4-Bromophenyl)butan-2-amine , also known as 4-Bromo-2,5-dimethoxyphenethylamine (2C-B or Nexus), belongs to the phenethylamine class of chemicals . Its chemical formula is C₁₀H₁₄BrN , and it has a molecular weight of 228.13 g/mol .

Molecular Structure Analysis

The molecular structure of 4-(4-Bromophenyl)butan-2-amine consists of a butanamine group (a four-carbon chain with an amino group) attached to a 4-bromophenyl ring. The bromine atom is substituted at the para position of the phenyl ring. The compound’s structure is crucial for understanding its properties and interactions .

Chemical Reactions Analysis

The chemical reactivity of 4-(4-Bromophenyl)butan-2-amine depends on its functional groups. It may participate in reactions such as nucleophilic substitution , oxidation , or reductive amination . Investigating its reactivity with various reagents and conditions would provide valuable insights .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Biocatalysis in Chiral Amine Synthesis

4-(4-Bromophenyl)butan-2-amine: is a valuable precursor in the biocatalytic synthesis of chiral amines. Chiral amines are crucial in the chemical industry as they serve as building blocks for pharmaceuticals and agrochemicals . The compound can be used in reductive amination reactions catalyzed by amine dehydrogenases (AmDHs) to produce short-chain chiral amines with high enantioselectivity. This process is significant for the synthesis of optically active molecules, which are essential in various asymmetric syntheses .

Material Science Research

In material science, 4-(4-Bromophenyl)butan-2-amine can be utilized in the development of new materials with specific optical properties. Its bromophenyl group is particularly useful for introducing bromine atoms into polymers, which can enhance the material’s flame retardancy and stability .

Chemical Synthesis

This compound is also instrumental in chemical synthesis, where it can act as an intermediate in the production of more complex molecules. Its structure allows for further functionalization, making it a versatile starting point for synthesizing a wide range of organic compounds .

Chromatography

In chromatography, 4-(4-Bromophenyl)butan-2-amine can be used as a standard or reference compound due to its unique chemical properties. It can help in the calibration of equipment and in the development of new chromatographic methods .

Analytical Chemistry

Analytical chemists may employ 4-(4-Bromophenyl)butan-2-amine in method development for detecting and quantifying similar compounds. Its distinct spectral properties make it suitable for use in spectroscopic analysis .

Anticancer Research

There is potential for 4-(4-Bromophenyl)butan-2-amine derivatives to be used in anticancer research. For instance, thiazole derivatives of this compound have shown activity against certain cancer cell lines, indicating its role as a precursor in developing novel anticancer agents .

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8H,2-3,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIOYLYCNCWKGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290995.png)

![3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290996.png)

![5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290997.png)

![5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290998.png)

![1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291000.png)

![1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291001.png)

![1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291003.png)

![1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291004.png)

![1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291005.png)

![tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B1291009.png)

![1H-Pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B1291010.png)

![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1291016.png)